molecular formula C11H13N3OS2 B14917187 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine

5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14917187
M. Wt: 267.4 g/mol
InChI Key: PFIOAAPTMATTMA-UHFFFAOYSA-N
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Description

5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and a methyl group on the benzyl moiety, which is attached to the thiadiazole ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the Benzyl Thioether Moiety: The benzyl thioether moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a thiadiazole derivative with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that are sensitive to sulfur and nitrogen-containing heterocycles.

    Pathways Involved: Potential involvement in oxidative stress pathways, given its ability to undergo oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylbenzoic acid
  • Methyl 2-methoxy-5-methylbenzoate
  • 2,5-Bis[(2-methoxy-5-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a methoxy and a methyl group on the benzyl moiety. This unique structure may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

5-[(2-methoxy-5-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS2/c1-7-3-4-9(15-2)8(5-7)6-16-11-14-13-10(12)17-11/h3-5H,6H2,1-2H3,(H2,12,13)

InChI Key

PFIOAAPTMATTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CSC2=NN=C(S2)N

Origin of Product

United States

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